![molecular formula C21H17ClN4O2S B2372494 3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1114945-21-9](/img/structure/B2372494.png)
3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorophenyl and ethoxyphenyl groups might make the compound relatively non-polar, while the oxadiazole and pyridazine rings could contribute to its aromaticity.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Structure of Reaction Products : Research by Kosolapova et al. (2013) examined the synthesis and structural properties of reaction products of similar compounds to 3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine. Their study focused on the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with different nitrogen-containing binucleophilic agents, leading to the formation of various pyridazine derivatives (Kosolapova et al., 2013).
Study of Heterocyclic Derivatives : A study by Zohdi et al. (1997) involved the synthesis of heterocyclic derivatives, including pyrazolo[3,4-d]pyridazines, through the reaction of chlorophenyl-related compounds. This research contributes to the understanding of the synthesis pathways and structural analysis of similar compounds to 3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (Zohdi et al., 1997).
Computational and Pharmacological Studies : Research conducted by Siddiqui et al. (2014) focused on the synthesis of N-substituted oxadiazole derivatives, closely related to the compound . They explored the computational docking and pharmacological evaluation of these derivatives, providing insights into their potential applications in various fields (Siddiqui et al., 2014).
Molecular and Crystallographic Analysis
- Structure Analysis and DFT Calculations : A study by Sallam et al. (2021) on pyridazine analogs emphasized their importance in medicinal chemistry. They performed density functional theory calculations and Hirshfeld surface analysis on similar compounds, which can be relevant for understanding the structural and electronic properties of 3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (Sallam et al., 2021).
Pharmacological and Biochemical Research
- Pharmacological Evaluation of Heterocyclic Derivatives : Faheem (2018) conducted computational and pharmacological assessments of 1,3,4-oxadiazole and pyrazole novel derivatives. This research provides a basis for understanding the potential biochemical and pharmacological applications of compounds structurally similar to 3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (Faheem, 2018).
Future Directions
properties
IUPAC Name |
5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-2-27-17-8-6-14(7-9-17)21-23-19(28-26-21)13-29-20-11-10-18(24-25-20)15-4-3-5-16(22)12-15/h3-12H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQKXHSISJOFGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.